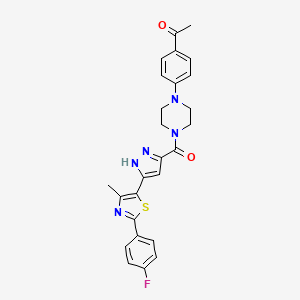

![molecular formula C23H25BrN4O2 B2368893 N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide CAS No. 2137628-35-2](/img/structure/B2368893.png)

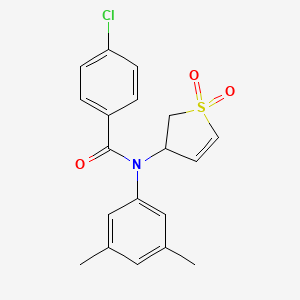

N-[4-[(6-Bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

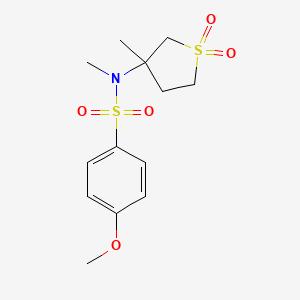

This compound is a benzamide derivative, which is a class of compounds containing a carboxamide group (CONH2) attached to a benzene ring. It also contains a quinazolinone moiety, which is a type of heterocyclic compound .

Molecular Structure Analysis

The compound contains a benzene ring, a cyclohexyl group, and a quinazolinone group. The quinazolinone group contains a heterocyclic ring with two nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions for this compound are not available, quinazolinones and benzamides are known to participate in a variety of chemical reactions. For example, quinazolinones can undergo reactions with amines, alcohols, and acids .Scientific Research Applications

Synthesis Techniques

Solvent-Free Synthesis of Quinazolinones : Davoodnia et al. (2010) developed a simple and efficient procedure for synthesizing 2-arylquinazolin-4(3H)-ones through cyclocondensation of 2-aminobenzamide with aromatic aldehydes using tetrabutylammonium bromide as a catalyst. This method offers a solvent-free condition at 100°C, showcasing an environmentally friendly approach to synthesizing quinazolinone derivatives Davoodnia, Allameh, Fakhari, & Tavakoli-Hoseini, 2010.

Pd-Catalyzed Amidation for Quinazolinones : Hikawa et al. (2012) presented a novel synthesis method for 4-phenylquinazolinones via a palladium-catalyzed domino reaction of o-aminobenzamides with benzyl alcohols. This process involves N-benzylation, benzylic C-H amidation, and dehydrogenation in water, indicating a strategic advancement in quinazolinone synthesis Hikawa, Ino, Suzuki, & Yokoyama, 2012.

Green Synthesis with Co-CNTs Catalysts : Safari and Gandomi-Ravandi (2013) explored the use of Co-CNTs as a green catalyst for the cyclo-condensation of o-aminobenzamide with various aldehydes to synthesize 2-aryl-2,3-dihydroquinazolin-4(1H)-ones. This method is highlighted for its environmental friendliness and efficiency, offering an alternative route for quinazolinone synthesis Safari & Gandomi-Ravandi, 2013.

Application in Medicinal Chemistry

Synthesis and Biological Evaluation : Mphahlele, Khoza, and Mabeta (2016) described the synthesis and evaluation of novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones for in vitro cytotoxicity against human cancer cell lines and potential antimalarial activity. This study exemplifies the therapeutic potential of quinazolinone derivatives in the development of anticancer and antimalarial agents Mphahlele, Khoza, & Mabeta, 2016.

Antifolate Thymidylate Synthase Inhibitors : Marsham et al. (1991) focused on the synthesis of C2-methyl-N10-alkylquinazoline-based antifolates with modifications in the heterocyclic benzoyl ring. These compounds were evaluated as inhibitors of thymidylate synthase and for their cytotoxic effects on cell growth, showcasing the role of quinazolinones in the development of antifolate agents Marsham et al., 1991.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[4-[(6-bromo-3-methyl-4-oxoquinazolin-2-yl)amino]cyclohexyl]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25BrN4O2/c1-14-3-5-15(6-4-14)21(29)25-17-8-10-18(11-9-17)26-23-27-20-12-7-16(24)13-19(20)22(30)28(23)2/h3-7,12-13,17-18H,8-11H2,1-2H3,(H,25,29)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBDNWJFCUFJGHF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCC(CC2)NC3=NC4=C(C=C(C=C4)Br)C(=O)N3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25BrN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

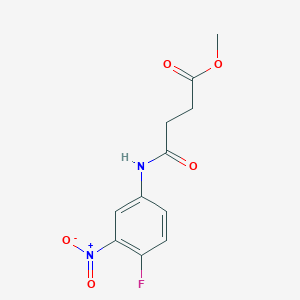

![3-[(Methoxycarbonyl)amino]benzoic acid](/img/structure/B2368814.png)

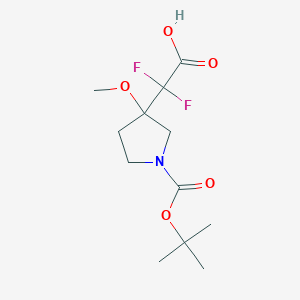

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(3,5-dimethylisoxazol-4-yl)acetamide](/img/structure/B2368815.png)

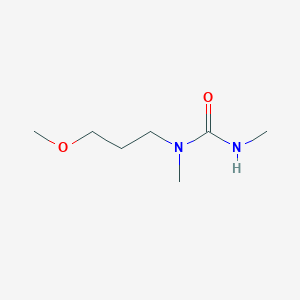

![6-[(2,4-Dichlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2368816.png)